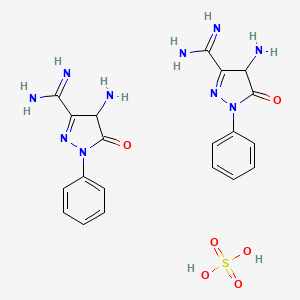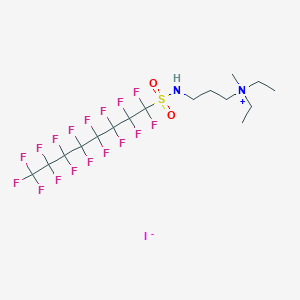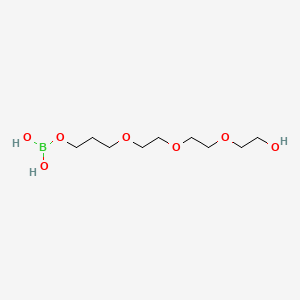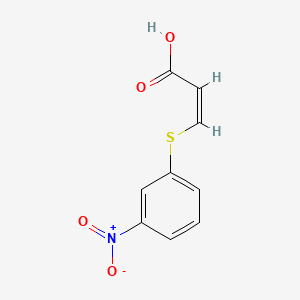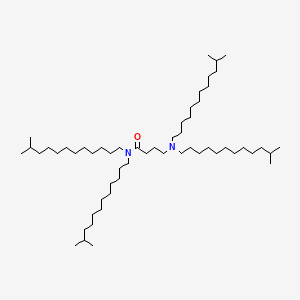
4-(Diisotridecylamino)-N,N-diisotridecylbutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diisotridecylamino)-N,N-diisotridecylbutyramide is a complex organic compound characterized by its unique structure, which includes multiple isotridecyl groups attached to a butyramide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diisotridecylamino)-N,N-diisotridecylbutyramide typically involves the reaction of isotridecylamine with butyric acid derivatives under controlled conditions. The process may include steps such as:
Amidation Reaction: Isotridecylamine reacts with butyric acid chloride in the presence of a base like triethylamine to form the desired amide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diisotridecylamino)-N,N-diisotridecylbutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The isotridecyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted amide derivatives with various functional groups.
Applications De Recherche Scientifique
4-(Diisotridecylamino)-N,N-diisotridecylbutyramide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Diisotridecylamino)-N,N-diisotridecylbutyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction processes.
Altering Membrane Properties: Affecting the fluidity and permeability of cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Diisotridecylamino)-N,N-diisotridecylacetamide: Similar structure but with an acetamide backbone.
4-(Diisotridecylamino)-N,N-diisotridecylpropionamide: Similar structure but with a propionamide backbone.
Uniqueness
4-(Diisotridecylamino)-N,N-diisotridecylbutyramide is unique due to its specific isotridecyl substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
94246-82-9 |
|---|---|
Formule moléculaire |
C56H114N2O |
Poids moléculaire |
831.5 g/mol |
Nom IUPAC |
4-[bis(11-methyldodecyl)amino]-N,N-bis(11-methyldodecyl)butanamide |
InChI |
InChI=1S/C56H114N2O/c1-52(2)42-33-25-17-9-13-21-29-37-47-57(48-38-30-22-14-10-18-26-34-43-53(3)4)49-41-46-56(59)58(50-39-31-23-15-11-19-27-35-44-54(5)6)51-40-32-24-16-12-20-28-36-45-55(7)8/h52-55H,9-51H2,1-8H3 |
Clé InChI |
KURNOLPYTKTADH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCN(CCCCCCCCCCC(C)C)CCCC(=O)N(CCCCCCCCCCC(C)C)CCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


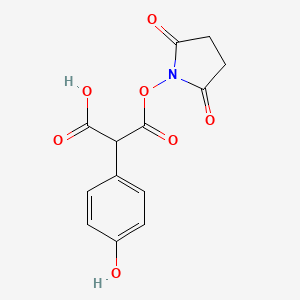

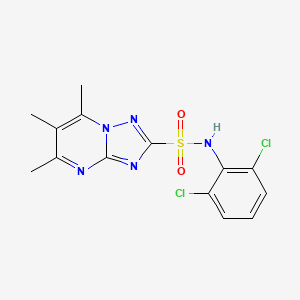
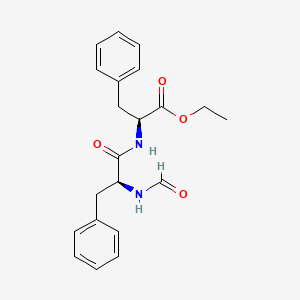
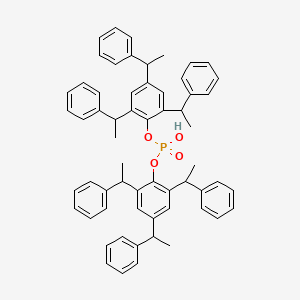


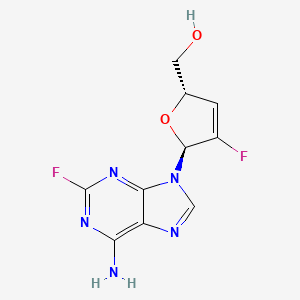
![2-Bromoethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12684898.png)
